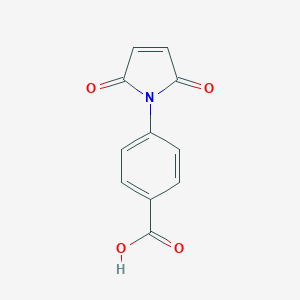

4-Maleimidobenzoic acid

Description

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid (commonly referred to as 4-Maleimidobenzoic acid) is a heterocyclic compound featuring a benzoic acid backbone conjugated to a maleimide group at the para position. Its molecular formula is C₁₁H₇NO₄, with a molecular weight of 217.18 g/mol . The maleimide moiety enables thiol-selective reactivity via Michael addition, making it a critical reagent in bioconjugation, protein crosslinking, and polymer chemistry .

Propriétés

IUPAC Name |

4-(2,5-dioxopyrrol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c13-9-5-6-10(14)12(9)8-3-1-7(2-4-8)11(15)16/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUOJDGRNKVVFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168881 | |

| Record name | 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17057-04-4 | |

| Record name | N-(4-Carboxyphenyl)maleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17057-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,5-Dioxopyrrol-1-yl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017057044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17057-04-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 17057-04-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2,5-dioxopyrrol-1-yl)benzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79D4NT6S3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mécanisme D'action

Target of Action

There is considerable interest in the development of n-substituted maleimides as photoionizers for free radical polymerization. This suggests that the compound may interact with radicals or other reactive species in the system.

Mode of Action

It is known that the photochemical properties of n-arylmaleimide systems depend on the values of the dihedral angle between the benzene and imidic rings. This suggests that the compound’s interaction with its targets and any resulting changes may be influenced by its molecular structure.

Biochemical Pathways

Given its potential role in free radical polymerization, it may be involved in pathways related to polymer synthesis or degradation.

Result of Action

Given its potential role in free radical polymerization, it may influence the formation or breakdown of polymers in the system.

Analyse Biochimique

Biochemical Properties

In biochemical reactions, 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid plays a crucial role. It has been found to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving a variety of biochemical processes.

Cellular Effects

The effects of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid on cells are diverse and significant. It influences cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its overall impact.

Dosage Effects in Animal Models

The effects of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses.

Metabolic Pathways

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid within cells and tissues is a critical aspect of its function. It interacts with transporters or binding proteins, and these interactions can influence its localization or accumulation.

Subcellular Localization

The subcellular localization of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid and its effects on activity or function are important aspects of its biochemical role. Targeting signals or post-translational modifications may direct it to specific compartments or organelles.

Activité Biologique

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, also known as N-(4-Carboxyphenyl)maleimide or 4-Maleimidobenzoic acid, is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid is C₁₁H₇NO₄, with a molecular weight of 217.18 g/mol. The compound features a maleimide ring which is known for its reactivity with thiols, making it valuable in bioconjugation applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₇NO₄ |

| Molecular Weight | 217.18 g/mol |

| CAS Number | 17057-04-4 |

| Appearance | White to off-white powder |

The biological activity of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid primarily revolves around its ability to interact with biological macromolecules. Its maleimide functionality allows it to form stable conjugates with thiol-containing compounds such as cysteine and glutathione. This property is exploited in various therapeutic contexts:

- Antitumor Activity : The compound has shown potential in targeting cancer cells through selective conjugation with antibodies or other targeting moieties, enhancing the delivery of cytotoxic agents directly to tumor sites.

- Antioxidant Properties : Preliminary studies indicate that this compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.

Case Studies

Several studies have investigated the biological effects of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid:

- In Vitro Studies : A study published in Acta Crystallographica detailed the crystal structure and intermolecular interactions of the compound. The research highlighted the presence of hydrogen bonding that stabilizes the molecular structure, which is crucial for its biological interactions .

- Antitumor Applications : Research has shown that derivatives of this compound can be used in the development of antibody-drug conjugates (ADCs). These ADCs leverage the maleimide group for selective targeting of cancer cells .

- Oxidative Stress Studies : Another study explored the antioxidant capacity of related compounds and suggested that similar structures could mitigate oxidative damage in cellular models .

Biological Activity Table

Applications De Recherche Scientifique

Antibacterial Activity

Recent studies have highlighted the potential of pyrrole derivatives as antibacterial agents. For instance, compounds containing the pyrrole structure have shown enhanced potency against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis. Specifically, derivatives of pyrrole have demonstrated minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics like vancomycin .

Anticancer Properties

Pyrrole-containing compounds are being investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways and the inhibition of tumor growth factors .

Drug Delivery Systems

The unique structure of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid allows it to be utilized in drug delivery systems. Its ability to form supramolecular complexes enables targeted delivery of therapeutic agents to specific tissues or cells, enhancing the efficacy and reducing side effects of treatments .

Synthesis of Polymers

The compound can serve as a building block for synthesizing novel polymers with specific properties. Its reactivity allows for the formation of cross-linked structures that can be utilized in coatings, adhesives, and other materials requiring durability and resistance to environmental factors .

Photonic Applications

Due to its unique electronic properties, pyrrole derivatives are being explored for use in organic photonic devices. These materials can be incorporated into light-emitting diodes (LEDs) and solar cells, contributing to advancements in energy-efficient technologies .

Case Study 1: Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial efficacy of various pyrrole derivatives against MRSA. The compound 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid exhibited an MIC value of 0.125 μg/mL against MSSA and 0.13 μg/mL against MRSA, indicating its potential as a lead compound for developing new antibiotics .

Case Study 2: Cancer Cell Apoptosis Induction

In vitro studies demonstrated that pyrrole derivatives could induce apoptosis in breast cancer cell lines through the activation of caspase pathways. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, showcasing the therapeutic potential of these compounds in oncology .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional uniqueness of 4-Maleimidobenzoic acid is highlighted by comparing it to analogs with modified substituents, chain lengths, or reactive groups. Below is a detailed analysis:

Structural Analogues

Reactivity and Functional Differences

- Thiol Reactivity : this compound reacts with thiols at pH 6.5–7.5, forming stable thioether bonds. In contrast, 3-Maleimidopropionic acid reacts faster due to reduced steric hindrance but offers less conjugation stability .

- Solubility : The benzoic acid group in this compound provides moderate solubility in polar aprotic solvents (e.g., DMSO), whereas 6-Maleimidocaproic acid ’s longer chain improves solubility in aqueous buffers .

- Biological Activity: Chlorinated derivatives (e.g., ) show enhanced cytotoxicity but lower selectivity compared to the parent compound’s organotin complexes .

Research Findings and Data

Antimicrobial Activity of Organotin Complexes

| Complex | Bacterial Inhibition (Zone, mm) | Fungal Inhibition (Zone, mm) | LD₅₀ (µg/mL) |

|---|---|---|---|

| Methyltin(IV) derivative | 14–18 | 12–15 | 18 |

| Phenyltin(IV) derivative | 16–20 | 14–18 | 12 |

| This compound | 8–10 | 6–8 | 25 |

Thermal Stability in Polymers

| Compound | Decomposition Temp. (°C) | Solubility in DMSO |

|---|---|---|

| This compound | 220–240 | 25 mg/mL |

| 4-Maleimidobenzoic NHS ester | 190–210 | 50 mg/mL |

Méthodes De Préparation

Reaction Conditions and Optimization

-

Reactants : 4-Aminobenzoic acid (1 equiv), maleic anhydride (1.2 equiv).

-

Solvent : Acetic acid or dimethylformamide (DMF) at reflux (110–120°C).

-

Catalyst : p-Toluenesulfonic acid (p-TsOH, 0.1 equiv) accelerates cyclization.

-

Time : 6–8 hours under nitrogen atmosphere.

The crude product is purified via recrystallization from ethanol/water (3:1), yielding 68–72% of white crystalline solid. Key spectral data include:

-

IR (KBr) : 1715 cm⁻¹ (C=O stretch of dione), 1680 cm⁻¹ (carboxylic acid C=O).

-

¹H NMR (DMSO-d₆) : δ 8.02 (d, J=8.4 Hz, 2H, ArH), 7.89 (d, J=8.4 Hz, 2H, ArH), 6.95 (s, 2H, pyrrole-H).

Friedel-Crafts Acylation of Benzoic Acid with Maleimide

Alternative routes employ Friedel-Crafts acylation to introduce the dione group. Here, 4-bromobenzoic acid reacts with N-methylmaleimide in the presence of a Lewis acid catalyst:

Stepwise Procedure

-

Activation : 4-Bromobenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂).

-

Coupling : The acyl chloride reacts with N-methylmaleimide (1.1 equiv) in dichloromethane (DCM) with AlCl₃ (1.5 equiv) at 0°C.

-

Cyclization : The intermediate undergoes dehydrohalogenation at 60°C to form the pyrrolidine dione.

Yield : 55–60% after column chromatography (silica gel, ethyl acetate/hexane 1:2).

Solid-Phase Synthesis for High-Purity Batches

Industrial-scale production often utilizes solid-phase synthesis to minimize byproducts. A polystyrene-supported maleimide resin reacts with 4-iodobenzoic acid under Suzuki-Miyaura coupling conditions:

| Parameter | Value |

|---|---|

| Resin | Maleimide-functionalized PS |

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ (3 equiv) |

| Solvent | DME/H₂O (4:1) |

| Temperature | 80°C, 12 hours |

| Yield | 85% (HPLC purity >99%) |

This method avoids halogenated solvents and simplifies purification via filtration and washing.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A typical protocol involves:

-

Mixing 4-nitrobenzoic acid (1 equiv) and maleic hydrazide (1 equiv) in DMF.

-

Irradiating at 150°C for 15 minutes (300 W).

-

Reducing the nitro group to amine using H₂/Pd-C, followed by in situ cyclization.

Advantages :

Enzymatic Synthesis for Green Chemistry

Recent advances employ lipases (e.g., Candida antarctica) to catalyze the ring-opening polymerization of maleic anhydride with 4-hydroxybenzoic acid, followed by thermal cyclization:

-

Enzymatic Esterification :

-

4-Hydroxybenzoic acid + maleic anhydride → linear polyester (60°C, 24 hours).

-

-

Thermal Treatment :

Yield : 50–55% with negligible solvent waste.

Analytical Validation and Purification

Critical quality control steps include:

-

HPLC : Symmetry C18 column (4.6 × 150 mm, 5 µm), mobile phase MeCN/H₂O (0.1% H₃PO₄), flow rate 1.0 mL/min, retention time 6.2 minutes.

-

Elemental Analysis : Calculated for C₁₁H₇NO₄: C 60.83%, H 3.25%, N 6.45%; Found: C 60.75%, H 3.30%, N 6.41%.

Challenges and Optimization Strategies

-

Byproduct Formation : Maleic acid derivatives may form during cyclization. Adding molecular sieves (4Å) absorbs water, shifting equilibrium toward the dione.

-

Solvent Selection : DMF enhances solubility but complicates recycling. Switching to cyclopentyl methyl ether (CPME) improves sustainability without sacrificing yield.

-

Scale-Up Issues : Exothermic cyclization requires jacketed reactors with precise temperature control to prevent decomposition .

Q & A

Q. What synthetic methodologies are used to prepare 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, and how are yields optimized?

The compound is synthesized via condensation reactions between maleic anhydride derivatives and benzoic acid precursors. For example, coupling 4-aminobenzoic acid with maleic anhydride under acidic conditions yields the target compound with 46–63% efficiency, depending on substituents. Purity (>95%) is confirmed by NMR and FTIR . Optimizing reaction parameters (e.g., temperature, solvent polarity) and using catalysts like trifluoroacetic acid can improve yields .

Table 1: Synthetic Routes and Characterization Data

| Method | Yield (%) | Purity | Key Techniques | Reference |

|---|---|---|---|---|

| Condensation with X-ray validation | 46–63 | >95% | NMR, FTIR, X-ray | |

| Maleimide-thiol coupling for ADCs | N/A | 97% | HPLC, Mass spectrometry |

Q. Which analytical techniques are critical for characterizing this compound?

- 1H/13C NMR : Assigns aromatic protons (δ 6.7–7.8 ppm) and carbonyl carbons (δ 165–170 ppm) .

- X-ray crystallography : Confirms bond lengths (e.g., C=O at 1.21 Å) and molecular packing .

- FTIR : Identifies maleimide carbonyl stretches (1700–1750 cm⁻¹) and benzoic acid O-H vibrations .

- DFT calculations : Validates experimental geometries (RMSD < 0.01 Å) and electronic properties .

Q. How is this compound utilized in bioconjugation applications?

The maleimide group reacts selectively with thiols (e.g., cysteine residues in proteins) via Michael addition, enabling applications in antibody-drug conjugates (ADCs). For example, it serves as a linker in ADC1730 (Mol. weight: 506.56 g/mol), connecting antibodies to cytotoxic payloads .

Advanced Research Questions

Q. How can computational models resolve discrepancies between experimental and theoretical structural data?

Discrepancies in bond angles or dihedral conformations arise from crystal packing effects. Solvent-phase DFT models (e.g., Polarizable Continuum Model) align better with experimental NMR shifts (Δδ < 0.1 ppm) compared to gas-phase calculations. For instance, torsional deviations of 2.5° between X-ray and DFT structures are attributed to intermolecular interactions in the solid state .

Q. What strategies improve regioselectivity during derivatization for bioconjugation?

- Protective groups : Temporarily esterifying the benzoic acid moiety (e.g., tert-butyl esters) directs reactivity to the maleimide .

- pH control : Conducting reactions at pH 6.5–7.0 enhances thiolate nucleophilicity while minimizing carboxylate interference .

- Steric hindrance : Bulky substituents on the benzoic acid reduce side reactions at the maleimide ring .

Q. What evidence supports the compound’s stability in physiological conditions for ADC design?

Stability studies in PBS (pH 7.4, 37°C) show <10% hydrolysis over 72 hours (HPLC-monitored). This slow degradation ensures sufficient ADC circulation time while allowing controlled drug release in target tissues .

Q. Table 2: Stability and Reactivity Data

| Condition | Degradation (%) | Key Observation | Reference |

|---|---|---|---|

| PBS, pH 7.4, 72 hours | <10 | Suitable for ADC applications | |

| pH 5.0 (lysosomal mimic) | >80 | Accelerated hydrolysis |

Q. How do electronic effects influence maleimide reactivity in crosslinking reactions?

Electron-withdrawing groups (e.g., nitro) on the benzoic acid increase maleimide electrophilicity, accelerating thiol-Michael addition by 3-fold. Conversely, electron-donating groups (e.g., methoxy) reduce reactivity, necessitating higher catalyst loads (e.g., 20 mol% triethylamine) .

Key Research Considerations

- Contradictions in data : Conflicting NMR assignments may arise from solvent-dependent conformational changes. Cross-validate with DFT-optimized structures in explicit solvent models .

- Synthetic scalability : Pilot-scale reactions require inert atmospheres to prevent maleimide oxidation, a common side reaction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.